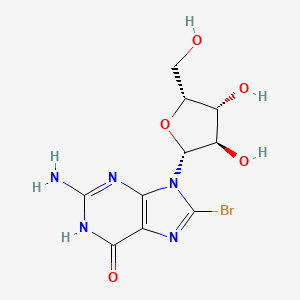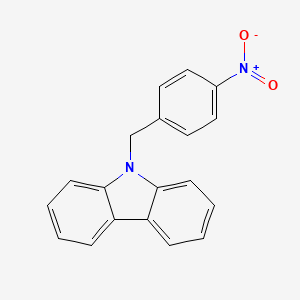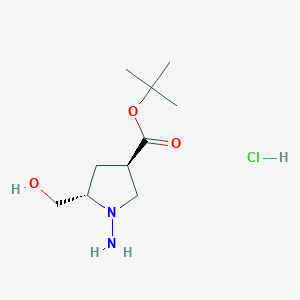![molecular formula C7H7ClN4 B15365308 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is a chemical compound belonging to the pyrazolo[3,4-b]pyrazine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl hydrazine and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The resulting compound is purified through techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous manufacturing processes. These processes are designed to optimize yield, reduce waste, and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their biological activity.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They are being studied for their effects on various diseases and conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and industrial chemistry.
Wirkmechanismus
The mechanism by which 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with similar applications in chemistry and biology.
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Another closely related compound with potential biological activity.
1-ethyl-1H-pyrazolo[3,4-b]pyrazine: A variant with different substituents, leading to distinct properties and applications.
Uniqueness: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine stands out due to its specific structural features and reactivity. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-chloro-1-ethylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-7-5(3-10-12)9-4-6(8)11-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MTHOSAXRKDSUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=NC(=CN=C2C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)

![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)



![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)







